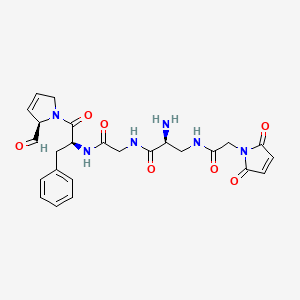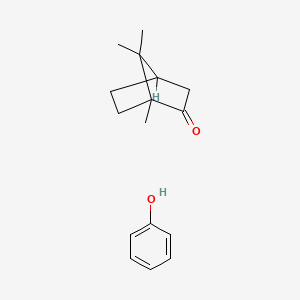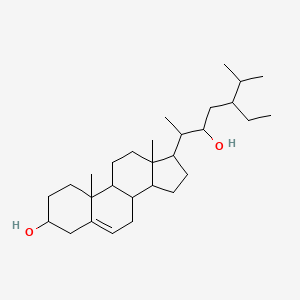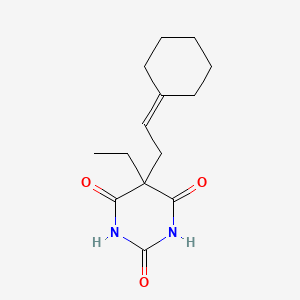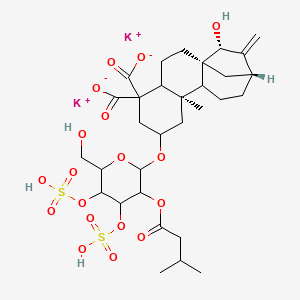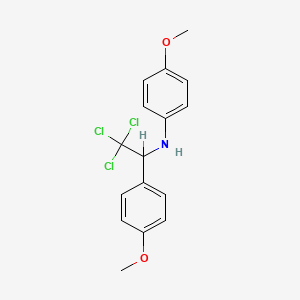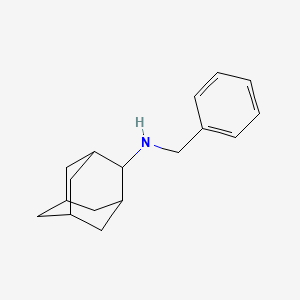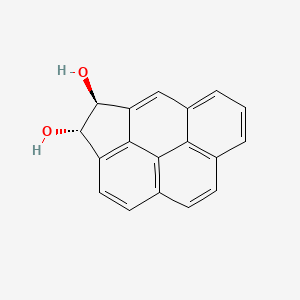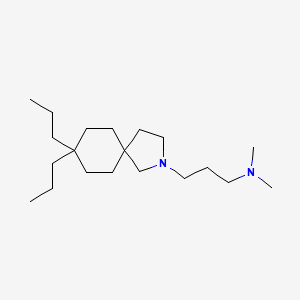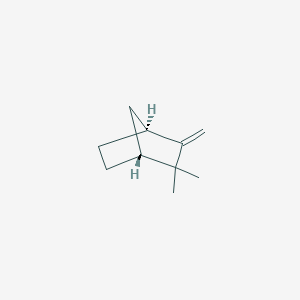
(+)-Camphene
概要
説明
(+)-Camphene: is a bicyclic monoterpene with the molecular formula C10H16. It is a colorless crystalline solid with a characteristic odor. This compound is naturally occurring and can be found in various essential oils, including those of turpentine, ginger, and valerian. It is widely used in the fragrance and flavor industry due to its pleasant aroma.
準備方法
Synthetic Routes and Reaction Conditions:
Isomerization of Pinene: One common method for synthesizing (+)-Camphene is through the isomerization of alpha-pinene or beta-pinene. This process typically involves heating the pinene in the presence of a catalyst such as an acid or a metal halide.
Dehydration of Borneol: Another method involves the dehydration of borneol or isoborneol. This reaction is usually carried out using strong acids like sulfuric acid or phosphoric acid at elevated temperatures.
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic isomerization of alpha-pinene derived from turpentine oil. The process involves the use of a catalyst such as aluminum chloride or sulfuric acid under controlled temperature and pressure conditions to achieve high yields.
化学反応の分析
Types of Reactions:
Oxidation: (+)-Camphene can undergo oxidation reactions to form camphor, a process that typically involves the use of oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of this compound can lead to the formation of isobornyl derivatives. This reaction often employs reducing agents like lithium aluminum hydride.
Substitution: Halogenation of this compound can occur in the presence of halogens like chlorine or bromine, leading to the formation of halogenated camphene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and oxygen in the presence of a catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorine, bromine, and other halogens.
Major Products Formed:
Oxidation: Camphor, camphene hydroperoxide.
Reduction: Isobornyl derivatives.
Substitution: Halogenated camphene derivatives.
科学的研究の応用
Chemistry: (+)-Camphene is used as a starting material in the synthesis of various organic compounds. It serves as an intermediate in the production of fragrances, flavors, and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It has been shown to exhibit activity against certain bacterial and fungal strains.
Medicine: this compound is investigated for its potential therapeutic effects, including its use as an anti-inflammatory and analgesic agent. It is also explored for its role in respiratory therapies due to its expectorant properties.
Industry: In the industrial sector, this compound is used in the manufacture of insecticides, repellents, and as a component in the production of synthetic camphor.
作用機序
The mechanism of action of (+)-Camphene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For instance, its antimicrobial activity is thought to result from the disruption of microbial cell membranes and inhibition of essential enzymes. In anti-inflammatory applications, this compound may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
類似化合物との比較
Alpha-Pinene: A monoterpene with a similar structure, commonly found in pine resin.
Beta-Pinene: Another isomer of pinene with similar properties.
Camphor: An oxidized derivative of camphene with a distinct aroma and medicinal properties.
Borneol: A bicyclic organic compound that can be dehydrated to form camphene.
Uniqueness: (+)-Camphene is unique due to its specific structural configuration and its ability to undergo a variety of chemical reactions, making it a versatile compound in both synthetic and natural product chemistry. Its distinct aroma and potential therapeutic properties further distinguish it from other similar compounds.
特性
IUPAC Name |
(1R,4S)-2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-8-4-5-9(6-8)10(7,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPUJAZIXJMDBK-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@@H](C2)C1=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10872336 | |
| Record name | (+)-Camphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5794-03-6 | |
| Record name | d-Camphene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5794-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Camphene, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-, (1R,4S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+)-Camphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAMPHENE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0074597P6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (+)-camphene contribute to the hypolipidemic effect of mastic gum oil?
A2: Research suggests that this compound, a component of mastic gum oil, exhibits hypolipidemic action by influencing the expression of Sterol Regulatory Element-Binding Protein-1 (SREBP-1) and microsomal triglyceride transfer protein (MTP). [] This, in turn, affects triglyceride biosynthesis and intracellular cholesterol levels, contributing to its lipid-lowering effect.
Q2: What is the role of this compound in influencing the redox profile in biological systems?
A3: this compound demonstrates antioxidant capabilities in vitro. It effectively scavenges various free radicals, including hydroxyl and superoxide radicals. [] Additionally, it has been observed to enhance nitric oxide (NO) production derived from sodium nitroprusside. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.
Q4: Are there any unique spectroscopic characteristics of this compound?
A5: While specific spectroscopic data isn't provided in the excerpts, this compound's structure can be confirmed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) which separates and identifies molecules based on their mass-to-charge ratio. [, , , , ] Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information.
Q5: Can this compound be used in the fabrication of porous materials?
A6: Yes, this compound has been successfully utilized as a pore-forming agent in the fabrication of porous bioactive glass-ceramics. [] The process involves creating a slurry of glass powder and camphene, followed by freeze-casting and sublimation of camphene, leaving behind a porous structure.
Q6: What is known about the stability of this compound and its formulations?
A10: While the provided excerpts don't detail specific stability studies, being a volatile compound, this compound might be susceptible to degradation upon exposure to air, light, or heat. Encapsulation techniques, like the production of air-filled polymeric microcapsules, could offer improved stability and controlled release. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




